molecular formula C10H10ClF2NO3S B8239777 2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride

2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride

Cat. No. B8239777
M. Wt: 297.71 g/mol
InChI Key: VISFLVDSLXMOOO-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride is a useful research compound. Its molecular formula is C10H10ClF2NO3S and its molecular weight is 297.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibitors

  • Application : Perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides, including compounds with structures similar to 2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride, have been used as topical intraocular pressure-lowering agents with prolonged duration of action. They exhibit strong affinity toward carbonic anhydrase isozymes and are potential candidates for novel types of antiglaucoma drugs (Scozzafava et al., 2000).

Synthesis and Characterization

  • Application : The compound has been involved in the synthesis and characterization of various chemical entities. For example, in the synthesis of 3,5-Bis(Trifluoromethyl)Benzoyl Chloride, a drug intermediate, showing its utility in complex chemical synthesis processes (Zhou Xiao-rui, 2006).

Solvolysis Studies

  • Application : 2,6-Difluorobenzoyl chloride, a compound similar to the target chemical, has been studied for its solvolysis behavior, providing insights into the chemical reactions and stability of such compounds under different conditions (Park & Kevill, 2012).

Catalysis in Organic Synthesis

  • Application : It has been used in the synthesis of benzoxazole derivatives, demonstrating its role as a catalyst or intermediate in organic synthesis (Mohammadi Ziarani et al., 2012).

Novel Membrane Fabrication

  • Application : Novel sulfonated thin-film composite nanofiltration membranes have been developed using derivatives of 2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride, indicating its application in advanced material science for water treatment and filtration technologies (Liu et al., 2012).

properties

IUPAC Name

2,6-difluoro-3-(propylsulfonylamino)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF2NO3S/c1-2-5-18(16,17)14-7-4-3-6(12)8(9(7)13)10(11)15/h3-4,14H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISFLVDSLXMOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride

Synthesis routes and methods

Procedure details

To 2,6-difluoro-3-(propane-1-sulfonylamino)-benzoic acid (53, 1.50 g, 5.4 mmol) was added toluene (7.0 mL) and thionyl chloride (15.0 mL, 0.21 mmol). The reaction was heated to reflux for 3 hours. The reaction was concentrated to give crude compound that was used in the next step.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Bronson, M Dhar, W Ewing, N Lonberg - Annual Reports in Medicinal …, 2012 - Elsevier
This year's To-Market-To-Market chapter provides summaries for 26 new molecular entities (NMEs) that received first time approval world-wide in 2011. •Anticancer agents topped the …
Number of citations: 13 www.sciencedirect.com

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